N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazolopyrimidine moiety with a chromene carboxamide group. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Biochemical Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide may affect the ERK signaling pathway based on the information about similar compounds . This pathway is crucial in regulating cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased cell growth and increased cell death, which is beneficial in the treatment of diseases like cancer .
Result of Action
Similar compounds have been shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. Additionally, other methods such as solvent-free conditions using heterogeneous catalysts at controlled temperatures have been explored .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety.
Reduction: Reduction reactions can occur at the triazolopyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, reduced, or substituted analogs, which can exhibit different biological activities.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and exhibit similar anticancer activities.
Quinazolinone derivatives: Known for their antimicrobial and anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have been studied for their broad-spectrum biological activities.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined triazolopyrimidine and chromene carboxamide structure, which imparts a distinct set of chemical and biological properties. Its ability to inhibit CDK2 with high specificity and potency sets it apart from other similar compounds, making it a valuable molecule in the field of medicinal chemistry.
Properties
IUPAC Name |
2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(14-8-13-5-1-2-6-15(13)26-17(14)25)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMLHDHMCTCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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